

Head-to-head comparison of (+)-Tomoxetine and reboxetine on norepinephrine uptake

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Head-to-Head Comparison: (+)-Tomoxetine vs. Reboxetine on Norepinephrine Uptake

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of **(+)-Tomoxetine** (also known as atomoxetine) and reboxetine, two selective norepinephrine reuptake inhibitors (NRIs). The focus of this analysis is their direct effects on the norepinephrine transporter (NET), a critical target in the treatment of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][2][3] This document summarizes key quantitative data on their binding affinities, details the experimental protocols used to obtain this data, and provides visual representations of the underlying mechanisms and experimental workflows.

Quantitative Comparison of Binding Affinity

The primary mechanism of action for both **(+)-Tomoxetine** and reboxetine is the inhibition of the norepinephrine transporter, which blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors.[1][4][5] The potency of this inhibition is a key determinant of their pharmacological effects. The binding affinity of these compounds to the norepinephrine transporter is typically quantified by the inhibition constant (K_i) , with a lower K_i value indicating a higher binding affinity.



Compound	Transporter	Kı (nM)	pKı	Experiment al System	Reference
(+)- Tomoxetine (Atomoxetine)	Human NET	3.4	8.87	Not specified	[6]
Reboxetine	Human NET	8.2	8.09	Not specified	[6]
(+)- Tomoxetine (Atomoxetine)	Human NET	Subnanomola r range (calculated from pKi)	9.07	Human neocortical synaptosome s	[7]
(S,S)- Reboxetine	Human NET	~1.26 (calculated from pKi)	8.9	Human neocortical synaptosome s	[7]

Note: pK_i values from reference[7] were converted to K_i for this table using the formula $K_i = 10(-pK_i)$ M and then converted to nM. The original paper described the atomoxetine pKi as being in the subnanomolar range.

Based on the available data, **(+)-Tomoxetine** generally exhibits a higher binding affinity for the norepinephrine transporter than reboxetine, as indicated by its lower K_i value in one study and a higher pK_i in another.[6][7] It is important to note that the specific enantiomer of reboxetine tested can influence the results, with the (S,S)-enantiomer showing high potency.[7]

Experimental Protocols

The quantitative data presented above is typically generated using one of two primary experimental techniques: radioligand binding assays or synaptosomal uptake assays.

Radioligand Binding Assay for Norepinephrine Transporter

Validation & Comparative





This assay directly measures the affinity of a test compound for the norepinephrine transporter by competing with a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the K_i of **(+)-Tomoxetine** and reboxetine for the human norepinephrine transporter (hNET).

Materials:

- HEK293 cells stably expressing hNET.[6]
- Radioligand: [3H]Nisoxetine (a high-affinity NET ligand).[6]
- Test compounds: (+)-Tomoxetine and reboxetine.
- Reference compound (for non-specific binding): Desipramine.[8]
- · Assay Buffer (e.g., Tris-HCl based buffer).
- Wash Buffer.
- Scintillation fluid.
- 96-well microplates.
- Glass fiber filters.
- · Cell harvester.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture HEK293-hNET cells to confluency.
 - Harvest the cells and centrifuge to form a pellet.
 - Wash the cell pellet with ice-cold assay buffer.



- Homogenize the cells to release the cell membranes.
- Centrifuge the homogenate at high speed to pellet the membranes.
- Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
- Store the membrane preparation at -80°C until use.

· Binding Assay:

- Prepare serial dilutions of (+)-Tomoxetine and reboxetine.
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.
- Total Binding: Add assay buffer, [3H]Nisoxetine, and the membrane preparation.
- Non-specific Binding: Add a high concentration of desipramine, [3H]Nisoxetine, and the membrane preparation.
- Test Compound: Add the respective dilution of (+)-Tomoxetine or reboxetine,
 [3H]Nisoxetine, and the membrane preparation.
- Incubate the plate to allow the binding to reach equilibrium.

Filtration and Counting:

- Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity in each vial using a scintillation counter.
- Data Analysis:



- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Synaptosomal Norepinephrine Uptake Assay

This assay measures the functional effect of a test compound on the ability of nerve terminals (synaptosomes) to take up norepinephrine.

Objective: To determine the IC_{50} of **(+)-Tomoxetine** and reboxetine for the inhibition of norepinephrine uptake into synaptosomes.

Materials:

- Rodent brain tissue (e.g., neocortex or hypothalamus).[7][9]
- Radiolabeled neurotransmitter: [3H]Norepinephrine.
- Test compounds: (+)-Tomoxetine and reboxetine.
- · Krebs-Ringer-HEPES (KRH) buffer.
- Scintillation fluid.
- 96-well microplates.
- Glass fiber filters.
- · Cell harvester.
- Scintillation counter.



Procedure:

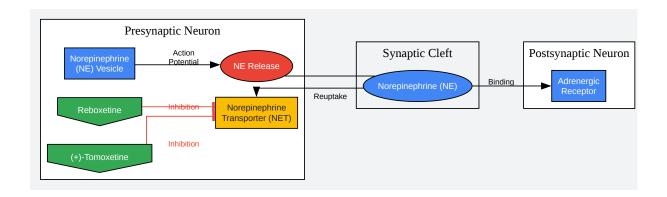
- Synaptosome Preparation:
 - Dissect the desired brain region from the animal.
 - Homogenize the tissue in ice-cold buffer.
 - Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.
 - Resuspend the synaptosomal pellet in fresh buffer and determine the protein concentration.
- · Uptake Assay:
 - Pre-incubate the synaptosomes with various concentrations of (+)-Tomoxetine or reboxetine in KRH buffer.
 - Initiate the uptake reaction by adding [3H]Norepinephrine.
 - Incubate for a short period at 37°C to allow for uptake.
- Filtration and Counting:
 - Terminate the uptake by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer to remove extracellular [3H]Norepinephrine.
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the amount of [3H]Norepinephrine taken up at each concentration of the test compound.



- Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.
- Determine the IC50 value.

Visualizations

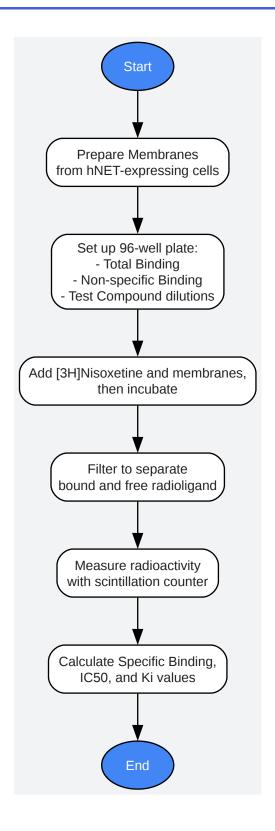
To further clarify the concepts and procedures discussed, the following diagrams are provided.



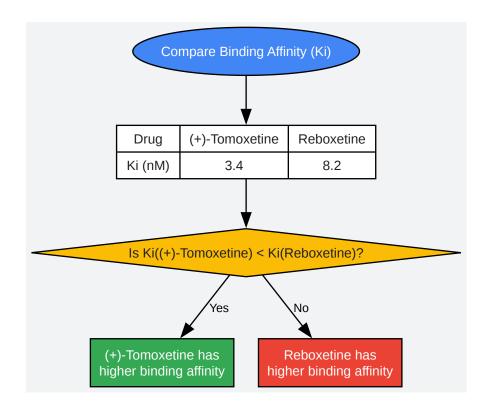
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Caption: Mechanism of action of **(+)-Tomoxetine** and Reboxetine at the noradrenergic synapse.









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